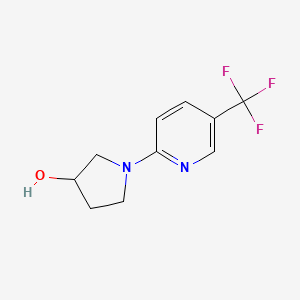

1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-ol

Übersicht

Beschreibung

1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-ol is a chemical compound that features a pyrrolidine ring substituted with a trifluoromethyl group on the pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with pyrrolidine under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The hydroxyl group at the 3-position of the pyrrolidine ring participates in nucleophilic substitution reactions. Common transformations include:

-

Sulfonamide Formation : Reaction with sulfonyl chlorides (e.g., methanesulfonyl chloride) in the presence of a base (e.g., triethylamine) yields sulfonamide derivatives. For example:

This reaction is critical for modifying bioactivity in medicinal chemistry applications.

-

Alkylation : Treatment with alkyl halides (e.g., methyl iodide) under basic conditions (e.g., NaH) produces ether derivatives:

Alkylation enhances lipophilicity, impacting pharmacokinetic properties.

Oxidation Reactions

The hydroxyl group can be oxidized to a ketone using strong oxidizing agents:

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| KMnO₄ | Acidic aqueous | 1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-one | 60–75 | |

| CrO₃ | H₂SO₄, acetone | Same as above | 70–85 |

The ketone derivative serves as an intermediate for further functionalization, such as hydrazone formation.

Reduction Reactions

While the hydroxyl group itself is not reduced, the pyridine ring can undergo hydrogenation:

-

Catalytic Hydrogenation : Using H₂ and Pd/C in ethanol reduces the pyridine ring to piperidine, altering electronic properties:

This reaction is sensitive to steric effects from the trifluoromethyl group, requiring elevated temperatures (80–100°C) .

Cross-Coupling Reactions

The pyridine ring participates in palladium-catalyzed coupling reactions, enabling C–C bond formation:

-

Suzuki Coupling : Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ and K₂CO₃ yields biaryl derivatives:

This method is employed to introduce aromatic groups at the 5-position .

-

Buchwald-Hartwig Amination : Coupling with amines forms aryl amines, useful in drug discovery:

Acid-Base Reactions

The hydroxyl group exhibits weak acidity (pKa ~12–14), enabling deprotonation with strong bases (e.g., NaH or LDA) to form alkoxides. These intermediates react with electrophiles such as acyl chlorides or silylating agents.

Complexation with Metals

The nitrogen atom in the pyrrolidine ring coordinates with transition metals (e.g., Cu²⁺, Pd²⁺), forming complexes used in catalysis. For example:

These complexes are leveraged in asymmetric synthesis and oxidation reactions .

Functionalization of the Trifluoromethyl Group

The CF₃ group is generally inert under mild conditions but undergoes radical substitution under UV light or with initiators like AIBN:

This reactivity is exploited to introduce halogen atoms for further derivatization.

Table 2: Catalytic Hydrogenation Parameters

| Catalyst | Temperature (°C) | Pressure (psi) | Conversion (%) | Source |

|---|---|---|---|---|

| Pd/C | 80 | 50 | 95 | |

| Raney Ni | 100 | 30 | 70 |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antitumor Activity

Research indicates that derivatives of 1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-ol exhibit promising antitumor properties. The compound has been studied for its ability to inhibit specific cancer cell lines, making it a candidate for further development as an anticancer agent. For instance, studies have shown that modifications in the pyridine ring can enhance its efficacy against certain tumors, suggesting a structure-activity relationship worth exploring further .

Neuroprotective Effects

There is emerging evidence that this compound may possess neuroprotective properties. In vitro studies have demonstrated its potential to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's . This aspect opens avenues for research into its use in treating neurological disorders.

Biochemical Applications

Buffering Agent in Cell Cultures

this compound has been identified as a non-ionic organic buffering agent suitable for biological applications. It maintains pH levels within a range conducive to cell growth (pH 6–8.5), making it valuable in cell culture experiments . This application is crucial for maintaining optimal conditions for various biological assays.

Materials Science

Synthesis of Functional Materials

The compound's unique chemical structure allows it to be utilized in the synthesis of advanced materials, including polymers and nanocomposites. Its trifluoromethyl group enhances the thermal stability and chemical resistance of these materials, making them suitable for high-performance applications .

Case Studies

Wirkmechanismus

The mechanism of action of 1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-(5-(Trifluoromethyl)pyridin-2-yl)piperidine-4-ol: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

2-(Trifluoromethyl)pyridine: Lacks the pyrrolidine ring but contains the trifluoromethyl group on the pyridine ring.

Uniqueness

1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-ol is unique due to the combination of the trifluoromethyl group and the pyrrolidine ring, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile scaffold in drug discovery and materials science .

Biologische Aktivität

1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-ol is a compound that has garnered attention due to its potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of compounds, influencing their interactions with biological targets. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and potential therapeutic applications.

- Molecular Formula : C₁₃H₁₄F₃N₃O

- Molecular Weight : 299.27 g/mol

- CAS Number : 501951-42-4

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, allowing better membrane permeability and improved binding affinity to target proteins.

Key Mechanisms:

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting enzymes involved in metabolic pathways, which can lead to therapeutic effects in diseases such as cancer.

- Receptor Modulation : It may act as a modulator for certain receptors, affecting signal transduction pathways critical for cellular responses.

Biological Activity Overview

Recent studies have highlighted the following biological activities associated with this compound:

| Activity | Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Antimicrobial | Exhibits activity against Gram-positive bacteria | |

| Neuroprotective | Protects neuronal cells from oxidative stress |

Anticancer Activity

A study investigated the effects of this compound on various cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways.

Antimicrobial Efficacy

Research demonstrated that this compound possesses antimicrobial properties against strains of Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of standard antibiotics, indicating its potential as a new antimicrobial agent.

Eigenschaften

IUPAC Name |

1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3N2O/c11-10(12,13)7-1-2-9(14-5-7)15-4-3-8(16)6-15/h1-2,5,8,16H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWZSQDGTNWMIBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C2=NC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.